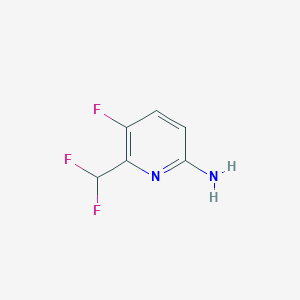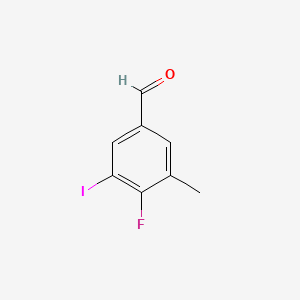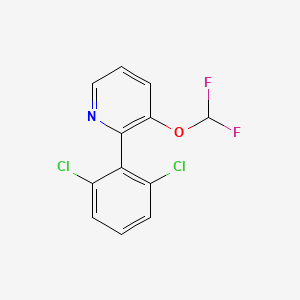
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C12H7Cl2F2NO. This compound is characterized by the presence of a pyridine ring substituted with dichlorophenyl and difluoromethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine typically involves the reaction of 2,6-dichlorophenylamine with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and safe production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenylamine: Shares the dichlorophenyl group but lacks the pyridine ring and difluoromethoxy group.
3-(Difluoromethoxy)pyridine: Contains the pyridine ring and difluoromethoxy group but lacks the dichlorophenyl group.
Uniqueness
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is unique due to the combination of its dichlorophenyl and difluoromethoxy substituents on the pyridine ring. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds mentioned above .
Propiedades
Fórmula molecular |
C12H7Cl2F2NO |
|---|---|
Peso molecular |
290.09 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C12H7Cl2F2NO/c13-7-3-1-4-8(14)10(7)11-9(18-12(15)16)5-2-6-17-11/h1-6,12H |
Clave InChI |
VLUPXSFTGWRKHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC=N2)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


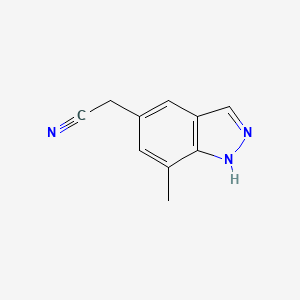
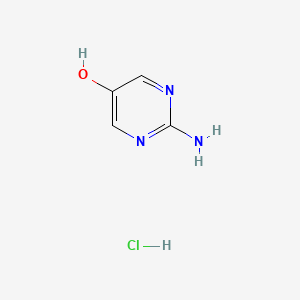

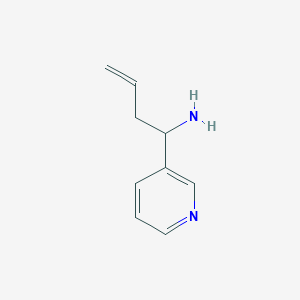
![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
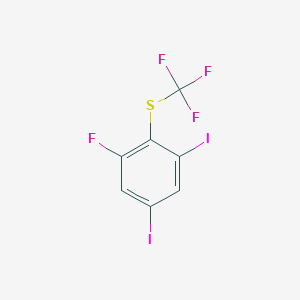
![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
